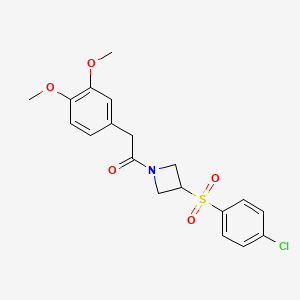

![molecular formula C16H15N5O4 B2983665 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034325-49-8](/img/structure/B2983665.png)

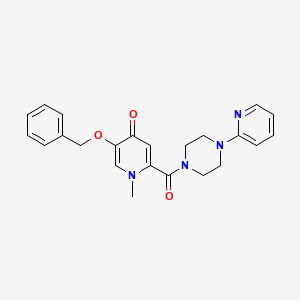

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including a methoxy group, a triazolo[4,3-b]pyridazine ring, and a dihydrobenzo[b][1,4]dioxine ring . These types of compounds are often synthesized for their potential biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds have been synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. Detailed structural analysis would typically involve techniques such as X-ray diffraction .Applications De Recherche Scientifique

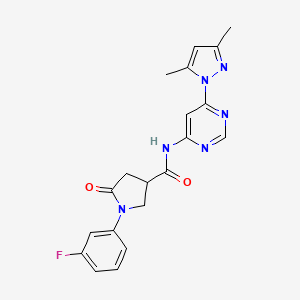

Oncology Research

This compound has been identified as an inhibitor of BRD4 in human MCF7 cells, which is significant because BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, known to regulate gene expression. Its inhibition can downregulate ERalpha, a receptor involved in breast cancer, suggesting potential applications in cancer treatment strategies .

Energetic Materials Synthesis

The [1,2,4]triazolo[4,3-b]pyridazin ring system found in this compound is structurally similar to materials used in the synthesis of energetic materials. These materials are crucial for various applications, including explosives, propellants, and pyrotechnics .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is BRD4 , a member of the bromodomain and extraterminal (BET) family . BRD4 plays a crucial role in regulating gene transcription by binding to acetylated histones .

Mode of Action

The compound interacts with its target, BRD4, through bivalent binding , which enhances its potency . This interaction results in the downregulation of c-Myc, a protein associated with cell proliferation and growth .

Biochemical Pathways

The compound’s interaction with BRD4 affects the c-Myc pathway . Downregulation of c-Myc can lead to decreased cell proliferation and growth, which is beneficial in the context of diseases like cancer .

Pharmacokinetics

The compound exhibits an excellent pharmacokinetic profile , which contributes to its high potency in vitro and in vivo . .

Result of Action

The compound’s action results in the downregulation of c-Myc and inhibition of tumor growth in xenograft studies . This suggests that the compound could have potential applications in cancer therapy .

Propriétés

IUPAC Name |

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4/c1-23-15-7-6-13-18-19-14(21(13)20-15)8-17-16(22)12-9-24-10-4-2-3-5-11(10)25-12/h2-7,12H,8-9H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWPWIPXPUPSSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C(=NN=C2CNC(=O)C3COC4=CC=CC=C4O3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxyethyl)urea](/img/structure/B2983591.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate](/img/structure/B2983593.png)

![2-Ethyl-N-[(2R)-1-methoxypropan-2-yl]-6-methylaniline](/img/structure/B2983599.png)

![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-N-[(6-methoxynaphthalen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B2983602.png)

![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(2-phenylethyl)propanamide](/img/no-structure.png)

![2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2983605.png)